molecular formula C28H30N4OS B12207814 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B12207814
M. Wt: 470.6 g/mol
InChI Key: JKUKYOAXKUMTSW-UHFFFAOYSA-N
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Description

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Coupling with the Dihydroquinoline Moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with a dihydroquinoline derivative under conditions that promote the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Possible applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific interactions and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a]pyrimidine core but lacks the sulfanyl and dihydroquinoline groups.

    1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Contains the dihydroquinoline moiety but lacks the pyrazolo[1,5-a]pyrimidine core.

Uniqueness

The uniqueness of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N4OS

Molecular Weight

470.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C28H30N4OS/c1-19-26(21-12-6-5-7-13-21)27-29-23(28(2,3)4)17-25(32(27)30-19)34-18-24(33)31-16-10-14-20-11-8-9-15-22(20)31/h5-9,11-13,15,17H,10,14,16,18H2,1-4H3

InChI Key

JKUKYOAXKUMTSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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